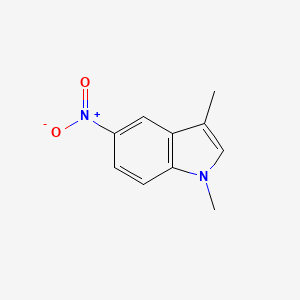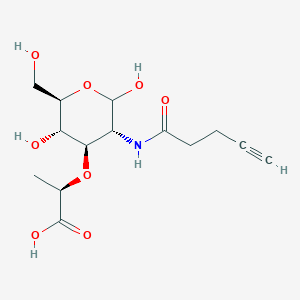
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a pyrazole derivative that has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of certain enzymes and receptors by binding to them and preventing their normal function. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. This compound has shown potential as an inhibitor of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has also shown potential as an inhibitor of the NMDA receptor, which is involved in the pathogenesis of various neurological disorders. Another potential direction is the use of this compound as a tool to study protein-protein interactions and enzyme kinetics. This compound has been shown to have unique properties that make it a useful tool in biochemical and pharmacological research.
Métodos De Síntesis
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2,2-trifluoroethylamine with ethyl 4,4,4-trifluoroacetoacetate to produce the intermediate compound, which is then reacted with hydrazine hydrate to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its ability to inhibit certain enzymes and receptors, making it a potential drug candidate for the treatment of various diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme kinetics. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Propiedades
IUPAC Name |
4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-14(2)7(16)6-5(12)3-13-15(6)4-8(9,10)11/h3H,4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRBWGNLRSJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3-[2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2951162.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-benzylurea](/img/structure/B2951165.png)


![(1R,5S)-3-(methylsulfonyl)-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2951169.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide](/img/structure/B2951172.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2951174.png)



![8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2951181.png)
